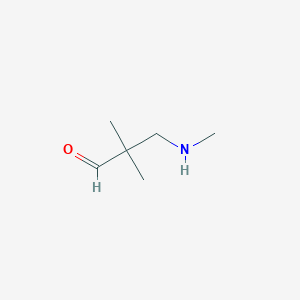
2,2-dimethyl-3-(methylamino)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-3-(methylamino)propanal is an organic compound with the molecular formula C6H13NO It is a derivative of propanal, where the hydrogen atoms on the second carbon are replaced by two methyl groups and the hydrogen on the third carbon is replaced by a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3-(methylamino)propanal can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylpropanal with methylamine under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and is carried out at a temperature range of 0-25°C. The reaction can be catalyzed by acids or bases to improve yield and reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as precise temperature control and efficient mixing, are crucial for large-scale production. Additionally, purification steps like distillation or crystallization are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,2-dimethyl-3-(methylamino)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 3-(Methylamino)-2,2-dimethylpropanoic acid or 3-(Methylamino)-2,2-dimethylpropanone.
Reduction: 3-(Methylamino)-2,2-dimethylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-dimethyl-3-(methylamino)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-dimethyl-3-(methylamino)propanal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloromethcathinone (3-CMC): A synthetic cathinone with similar structural features but different functional groups.
3-Methylamino-1-propanol: Another compound with a methylamino group but differing in the position and nature of other substituents.
Uniqueness
2,2-dimethyl-3-(methylamino)propanal is unique due to its specific combination of functional groups and structural arrangement.
Propiedades
Fórmula molecular |
C6H13NO |
|---|---|
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-(methylamino)propanal |
InChI |
InChI=1S/C6H13NO/c1-6(2,5-8)4-7-3/h5,7H,4H2,1-3H3 |
Clave InChI |
ITRWKPWUXCSBTI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















